methyl 6-oxo-3,4-dihydro-2H,6H-[1,3]thiazino[2,3-b]quinazoline-9-carboxylate
Overview
Description
Methyl 6-oxo-3,4-dihydro-2H,6H-[1,3]thiazino[2,3-b]quinazoline-9-carboxylate is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines elements of thiazine and quinazoline, making it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-oxo-3,4-dihydro-2H,6H-[1,3]thiazino[2,3-b]quinazoline-9-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the thiazine ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For example, the use of methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH) has been reported to be effective .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization and chromatography are crucial to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-oxo-3,4-dihydro-2H,6H-[1,3]thiazino[2,3-b]quinazoline-9-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Methyl 6-oxo-3,4-dihydro-2H,6H-[1,3]thiazino[2,3-b]quinazoline-9-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of methyl 6-oxo-3,4-dihydro-2H,6H-[1,3]thiazino[2,3-b]quinazoline-9-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often studied using techniques such as molecular docking and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazine-quinazoline derivatives, such as:
Uniqueness
Methyl 6-oxo-3,4-dihydro-2H,6H-[1,3]thiazino[2,3-b]quinazoline-9-carboxylate stands out due to its specific functional groups and the potential for diverse chemical modifications. Its unique structure allows for a wide range of applications and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
methyl 6-oxo-3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazoline-9-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-18-12(17)8-3-4-9-10(7-8)14-13-15(11(9)16)5-2-6-19-13/h3-4,7H,2,5-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHESFROOEZPTFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N3CCCSC3=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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